molecular formula C12H15FN2O3S B2626757 N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide CAS No. 2411273-67-9

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide

Cat. No.: B2626757
CAS No.: 2411273-67-9
M. Wt: 286.32
InChI Key: LTYBGLXGPOXGHR-UHFFFAOYSA-N
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Description

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluoro-substituted Phenyl Intermediate:

    Sulfonamide Formation: The fluoro-substituted phenyl intermediate is then reacted with a sulfonamide reagent under acidic conditions to form the sulfonamide group.

    Alkylation: The resulting compound undergoes alkylation with an appropriate alkyl halide to introduce the propan-2-yl group.

    Amidation: Finally, the compound is subjected to amidation with prop-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluoro group may enhance binding affinity through hydrophobic interactions. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide
  • N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-ynylamide

Uniqueness

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro and sulfonamide group enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-4-11(16)15-12(2,3)9-6-5-8(7-10(9)13)19(14,17)18/h4-7H,1H2,2-3H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYBGLXGPOXGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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